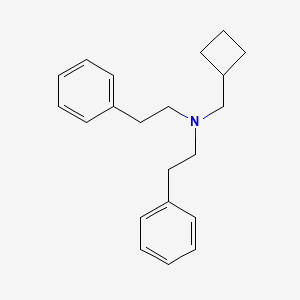
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine is a complex organic compound that features a cyclobutylmethyl group, a phenethyl group, and a phenylethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenylethanamine backbone, followed by the introduction of the cyclobutylmethyl and phenethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C), can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethanamine backbone, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclobutylmethyl)-N-phenethyl-2-phenylethan-1-amine: Unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties.
N-Phenethyl-2-phenylethan-1-amine: Lacks the cyclobutylmethyl group, resulting in different reactivity and interactions.
N-(Cyclobutylmethyl)-2-phenylethan-1-amine: Similar structure but without the phenethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the cyclobutylmethyl group in this compound distinguishes it from other similar compounds. This group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C21H27N |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
N-(cyclobutylmethyl)-2-phenyl-N-(2-phenylethyl)ethanamine |
InChI |
InChI=1S/C21H27N/c1-3-8-19(9-4-1)14-16-22(18-21-12-7-13-21)17-15-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |
InChI-Schlüssel |
UVVSMIXHWCSTBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
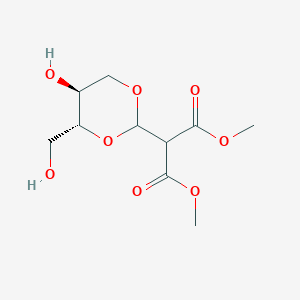
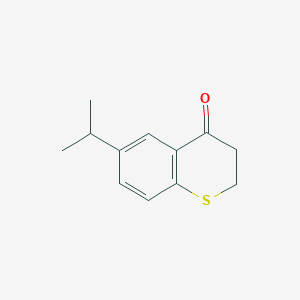
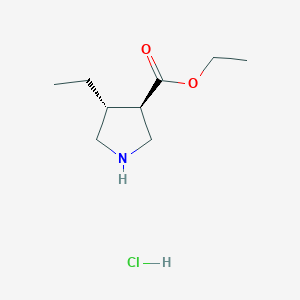
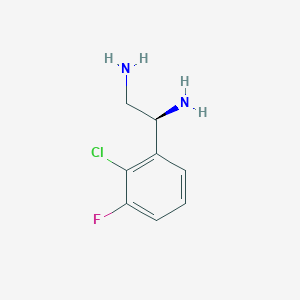
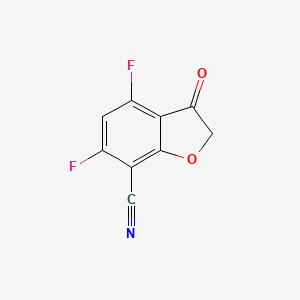
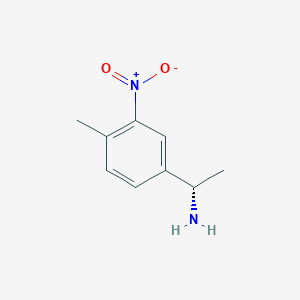

![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
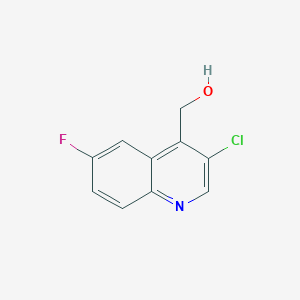

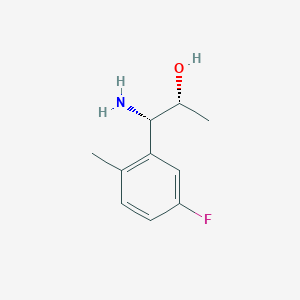
![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)
